Zeaxanthin diacetate

Description

Overview of Xanthophyll Carotenoids and Their Esterification in Research

Xanthophylls are a class of oxygenated carotenoid pigments responsible for the yellow to red colors in many plants, fruits, and vegetables. researchgate.net Unlike carotenes, xanthophylls contain oxygen in their molecular structure, typically as hydroxyl groups. In nature, these hydroxyl groups are often esterified with fatty acids. researchgate.net This process of esterification, where a fatty acid molecule attaches to the hydroxyl group of the xanthophyll, is a key area of study in carotenoid research. researchgate.netnotulaebotanicae.ro

Esterification is not merely a structural modification; it has significant implications for the chemical and physical properties of the xanthophyll. The addition of fatty acid chains increases the lipophilicity (fat-solubility) of the molecule. researchgate.net This change is believed to enhance the chemical stability of the carotenoid core and facilitate its accumulation within the chromoplasts of plant cells. researchgate.net Research has shown that esterification can increase the photoprotective capabilities of xanthophylls and is associated with color changes during the ripening of fruits. researchgate.netnotulaebotanicae.ro While esterification doesn't alter the fundamental light-absorbing properties (chromophore) of the carotenoid, it can influence its immediate molecular environment and, consequently, its chemical reactivity and antioxidant capacity. researchgate.net

The study of xanthophyll esters is crucial for understanding their behavior in biological systems and their potential applications. In many dietary sources, xanthophylls like lutein and zeaxanthin are present in their esterified forms. notulaebotanicae.ro Therefore, understanding the hydrolysis of these esters is essential for evaluating their bioavailability. researchgate.net

Academic Significance of Zeaxanthin Diacetate in Carotenoid Science

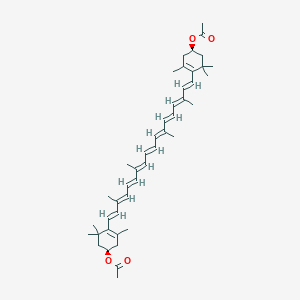

This compound is the diester form of zeaxanthin, where both hydroxyl groups at the 3 and 3' positions of the β-ionone rings are acetylated. nhri.org.tw This specific ester has garnered considerable attention in academic research for several reasons.

Firstly, this compound serves as a valuable intermediate in chemical synthesis. For instance, it is used in the preparation of other carotenoids like astaxanthin esters. rsc.org The process involves the synthesis of this compound, which is then oxidized to form the corresponding astaxanthin diesters. rsc.org Furthermore, the derivatization of zeaxanthin into its diacetate form facilitates its separation from other carotenoids, such as lutein and isozeaxanthin, using techniques like High-Performance Liquid Chromatography (HPLC). rsc.org

Secondly, the acetylation of zeaxanthin to form this compound has been shown to increase its stability against light, oxygen, and temperature. nhri.org.tw This enhanced stability is a significant advantage in research settings, allowing for more controlled experiments and potentially improving the shelf-life of carotenoid-based formulations.

Finally, studies have investigated the comparative effects of zeaxanthin and its diacetate form in various biological contexts. For example, research has explored how the di-acetylation of zeaxanthin influences its biological activities. nhri.org.tw These studies contribute to a deeper understanding of the structure-activity relationships of carotenoids and the role of their hydroxyl groups.

Chemical and Physical Properties

This compound is characterized by the following chemical and physical properties:

| Property | Value | Reference |

| Molecular Formula | C44H60O4 | cymitquimica.com |

| Molecular Weight | 652.96 g/mol | cymitquimica.com |

| Appearance | Red to Dark Red Solid | impurity.com |

| Solubility | Slightly soluble in chloroform, very slightly soluble in DMSO (heated) and methanol. | impurity.com |

| Stability | Sensitive to light. | impurity.com |

| Storage | Recommended at -20°C under an inert atmosphere. | impurity.com |

This table is interactive. Click on the headers to sort the data.

Synthesis and Characterization

The synthesis of this compound is a well-documented process in chemical literature. One common method involves the reaction of zeaxanthin with acetic anhydride in the presence of pyridine. nhri.org.tw The reaction mixture is typically stirred at room temperature for a period, after which the product is purified, often using techniques like preparative Thin-Layer Chromatography (TLC). nhri.org.tw

Another approach involves the use of acyl chlorides, such as myristoyl, palmitoyl, or stearoyl chlorides, in pyridine to synthesize various zeaxanthin esters, including the diacetate. rsc.org Enzymatic methods have also been explored for the acylation of zeaxanthin. google.com

Characterization of the synthesized this compound is crucial to confirm its identity and purity. Techniques commonly employed for this purpose include:

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compound. nhri.org.tw

Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the addition of the two acetyl groups. nhri.org.tw

UV/Visible Spectroscopy: The absorption spectrum of this compound shows a slight shift in its maximum absorption wavelength compared to its parent compound, zeaxanthin, indicating a successful chemical modification. nhri.org.tw For instance, one study reported a maximum absorption wavelength of 448.6 nm for zeaxanthin-3-3'-diyl diacetate in alcohol. nhri.org.tw

Research Findings

Recent research has highlighted the potential advantages of using zeaxanthin in its diacetate form, particularly in the context of bioavailability. A 2020 study published in Antioxidants investigated the bioavailability of different formulations of macular carotenoids. The study found that a micromicellar formulation containing this compound and meso-zeaxanthin diacetate led to significantly higher serum concentrations of these carotenoids compared to formulations with the free forms. mdpi.comnutraingredients-usa.com This suggests that esterification, combined with an appropriate delivery system, can enhance the absorption of zeaxanthin. mdpi.comnutraingredients-usa.com

Another study published in the Journal of Nutrition and Metabolism in 2018 compared the effects of supplementation with lutein versus a combination of diacetate esters of macular carotenoids, including this compound. nih.gov The results indicated that the group receiving the diacetate esters showed a larger increase in macular pigment optical density, particularly in older subjects. nih.gov

Furthermore, research using animal models has demonstrated that supplementation with lutein and meso-zeaxanthin diacetate leads to the accumulation of these carotenoids in various organs, including the brain, eyes, and heart. mdpi.comnih.gov This is significant as it suggests that the benefits of these carotenoids may extend beyond ocular health. mdpi.com

Propriétés

Formule moléculaire |

C44H60O4 |

|---|---|

Poids moléculaire |

652.9 g/mol |

Nom IUPAC |

[(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-acetyloxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] acetate |

InChI |

InChI=1S/C44H60O4/c1-31(19-15-21-33(3)23-25-41-35(5)27-39(47-37(7)45)29-43(41,9)10)17-13-14-18-32(2)20-16-22-34(4)24-26-42-36(6)28-40(48-38(8)46)30-44(42,11)12/h13-26,39-40H,27-30H2,1-12H3/b14-13+,19-15+,20-16+,25-23+,26-24+,31-17+,32-18+,33-21+,34-22+/t39-,40-/m1/s1 |

Clé InChI |

OLFXPGIJEZQMAY-JUBYCYMMSA-N |

SMILES isomérique |

CC1=C(C(C[C@@H](C1)OC(=O)C)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C[C@H](CC2(C)C)OC(=O)C)C)\C)\C)/C)/C |

SMILES canonique |

CC1=C(C(CC(C1)OC(=O)C)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)OC(=O)C)C)C)C |

Origine du produit |

United States |

Biosynthesis and Metabolic Interconversions Relevant to Zeaxanthin Ester Formation

The production of zeaxanthin in organisms relies on the synthesis of isoprenoid precursors, which are generated through two primary pathways. mdpi.com

Methylerythritol 4-Phosphate (MEP) Pathway Precursors

The methylerythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway, is crucial for the biosynthesis of isoprenoid precursors in plant chloroplasts, algae, cyanobacteria, and most bacteria. mdpi.commdpi.comoup.com This pathway begins with the condensation of glyceraldehyde 3-phosphate (GAP) and pyruvate to form 1-deoxy-D-xylulose-5-phosphate (DXP), a reaction catalyzed by DXP synthase. nih.gov Through a series of enzymatic steps, DXP is converted into the essential C5 isoprenoid units, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.comnih.gov These molecules are the universal building blocks for all isoprenoids, including the carotenoids from which zeaxanthin is derived. mdpi.compnas.org In organisms like the bacterium Sphingobacterium multivorum, the MEP pathway is the sole route for producing the precursors for its major carotenoids, including zeaxanthin. oup.com

Mevalonate (MVA) Pathway Contributions to Isoprenoid Synthesis

In parallel to the MEP pathway, eukaryotes, archaea, and some bacteria utilize the mevalonate (MVA) pathway to produce the same isoprenoid precursors, IPP and DMAPP. mdpi.comnih.govkit.edu This pathway, which is localized in the cytoplasm in plants, starts with acetyl-CoA. pnas.org Fungi, for instance, produce carotenoids exclusively via the MVA pathway. mdpi.com In higher plants, there is a clear compartmentalization: the MVA pathway in the cytoplasm is responsible for synthesizing sterols and certain sesquiterpenes, while the MEP pathway in the plastids generates precursors for carotenoids, chlorophylls, and other plastidic isoprenoids. pnas.orgkit.edu However, there is evidence of crosstalk between these two pathways. pnas.org Some bacteria, like certain Flavobacterium species, have been found to utilize only the MVA pathway for the synthesis of IPP, which is a deviation from the more common MEP pathway found in most Gram-negative bacteria. nih.govresearchgate.net

Role of β-Carotene Hydroxylase (CrtZ) in Zeaxanthin Production

The final and definitive step in zeaxanthin biosynthesis is the hydroxylation of β-carotene. This reaction is catalyzed by the enzyme β-carotene hydroxylase (BCH), encoded by the crtZ gene. mdpi.comfrontiersin.org This enzyme introduces a hydroxyl group onto each of the two β-ionone rings of the β-carotene molecule, first forming β-cryptoxanthin and then zeaxanthin. mdpi.comnih.gov The efficiency of the CrtZ enzyme is a critical rate-limiting step in the accumulation of zeaxanthin in many organisms. nih.gov Different organisms possess CrtZ enzymes with varying catalytic efficiencies. For example, studies comparing CrtZ genes from different bacteria and algae found that the enzyme from Pantoea ananatis exhibited high β-carotene hydroxylation activity when expressed in engineered microorganisms. nih.govfrontiersin.org In rice, a putative β-carotene hydroxylase encoded by the DSM2 gene was shown to be crucial for the synthesis of zeaxanthin and abscisic acid, particularly under drought stress conditions. oup.com

Genetic Engineering Strategies for Enhanced Zeaxanthin Accumulation

To meet the commercial demand for zeaxanthin, significant research has focused on enhancing its production in various organisms through metabolic engineering. researchgate.net

Overexpression of Key Biosynthetic Genes

A primary strategy to boost zeaxanthin levels is the overexpression of genes encoding key enzymes in the carotenoid biosynthetic pathway. researchgate.net Overexpressing the crtZ gene, which codes for β-carotene hydroxylase, has proven effective in increasing the conversion of β-carotene to zeaxanthin. In the cyanobacterium Synechocystis sp. PCC 6803, overexpression of its native crtR (a crtZ homolog) led to a 2.5-fold increase in zeaxanthin accumulation, making it the dominant carotenoid in the mutant strain. nih.govasm.orgnih.gov Similarly, overexpressing crtZ from Pantoea ananatis in a β-carotene-producing strain of Yarrowia lipolytica resulted in significant zeaxanthin production. researchgate.net

| Organism | Gene(s) Overexpressed | Effect on Zeaxanthin Content | Reference |

|---|---|---|---|

| Synechocystis sp. PCC 6803 | crtR (β-carotene hydroxylase) | 2.5-fold increase in zeaxanthin accumulation. | nih.govasm.org |

| Synechocystis sp. PCC 6803 | crtP (phytoene desaturase) & crtB (phytoene synthase) | 50% increase in zeaxanthin content. | nih.govasm.org |

| Saccharomyces cerevisiae | CrtZ (β-carotene hydroxylase) mutant M83L | 121.2% increase in zeaxanthin titer compared to wild-type CrtZ. | x-mol.net |

| Yarrowia lipolytica | Eu-CrtZ (from Pantoea ananatis) | Production of 21.98 mg/L of zeaxanthin. | researchgate.net |

| Synechocystis sp. PCC 6803 | Native CrtR | 1.6-fold increase in zeaxanthin. | mdpi.com |

Manipulation of Downstream Carotenoid Metabolism Towards Zeaxanthin

Another powerful approach to increase zeaxanthin is to block or reduce the metabolic pathways that consume it. In plants and algae, zeaxanthin is converted to violaxanthin by the enzyme zeaxanthin epoxidase (ZEP). nih.govresearchgate.net By inhibiting the expression of the ZEP gene, the metabolic flow is halted at zeaxanthin, leading to its accumulation. In a notable study, potato plants were genetically modified using antisense and co-suppression constructs to inhibit the ZEP gene. nih.gov This strategy resulted in a dramatic increase in zeaxanthin levels in the potato tubers, with accumulations up to 130-fold higher than in the wild type, reaching 40 µg/g dry weight. nih.gov This manipulation also led to a significant reduction in violaxanthin. nih.gov Similarly, suppressing ZEP genes in the marine alga Nannochloropsis oceanica caused an increase in zeaxanthin at the expense of violaxanthin and its downstream products. researchgate.net In tomato, a non-transgenic line named 'Xantomato' was developed that accumulated high levels of zeaxanthin, comprising about 50% of the total fruit carotenoids, compared to none in the wild type. researchgate.nethuji.ac.il

Chemical Profile of Zeaxanthin Diacetate

This compound is an esterified form of zeaxanthin, where the hydroxyl groups at the 3 and 3' positions are replaced by acetate groups. This modification alters its chemical properties.

| Property | Zeaxanthin | This compound | Reference |

|---|---|---|---|

| Molecular Formula | C₄₀H₅₆O₂ | C₄₄H₆₀O₄ | cymitquimica.comlookchem.com |

| Molecular Weight | 568.87 g/mol | 652.96 g/mol | cymitquimica.comlookchem.com |

| Appearance | Yellow crystalline solid | Red to Dark Red Solid | impurity.comlookchem.com |

| Solubility | Slightly soluble in Chloroform, Methanol | Slightly soluble in Chloroform, Very slightly in DMSO (heated) and Methanol | impurity.comlookchem.com |

| CAS Number | 144-68-3 | 16638-61-2 | impurity.comlookchem.com |

Research has shown that the diacetate form can influence the bioavailability of the carotenoid. One study found that hens supplemented with this compound produced eggs with significantly higher concentrations of zeaxanthin in the yolk compared to hens fed the unesterified (free) form. cambridge.org Another study in humans reported that a micromicellar preparation of this compound led to a significantly higher absorption and serum concentration of zeaxanthin compared to free carotenoid preparations. mdpi.commdpi.com

Enzymatic Esterification in Biological Systems

The esterification of xanthophylls, such as zeaxanthin, with fatty acids is a naturally occurring process in many plants and some microorganisms. mdpi.comnotulaebotanicae.ro This biochemical modification is a significant aspect of post-carotenogenic metabolism, leading to the accumulation of these pigments in various plant tissues. mdpi.com Esterification enhances the lipophilicity of xanthophylls, which facilitates their sequestration and storage in specialized structures within chromoplasts. notulaebotanicae.ro The process is particularly active during the ripening of fruits and the development of flowers, often correlating with significant changes in tissue coloration. notulaebotanicae.ro

Research has identified a range of fatty acids that serve as acyl donors in the formation of zeaxanthin esters. The specific fatty acids involved can vary between species and tissues, but several are commonly reported. The hydroxyl groups on the ionone rings of zeaxanthin can be acylated with both saturated and unsaturated fatty acids. notulaebotanicae.ro

Common saturated fatty acids found esterified to zeaxanthin and other xanthophylls include lauric (C12:0), myristic (C14:0), palmitic (C16:0), and stearic (C18:0) acids. notulaebotanicae.ro Unsaturated fatty acids such as oleic acid (C18:1), linoleic acid (C18:2), and linolenic acid (C18:3) have also been reported in xanthophyll esters in fruits. notulaebotanicae.ro

Studies involving the analysis of plant extracts have provided specific insights into the prevalence of certain fatty acids. For instance, analysis of various plant extracts has shown that zeaxanthin dipalmitate is a ubiquitous ester, which suggests that palmitic acid is a predominant fatty acyl donor in the biosynthesis of zeaxanthin esters in many species. rsc.org Similarly, detailed analysis of lutein esters in tritordeum revealed a composition that includes monoesters and diesters of both linoleate and palmitate. mdpi.com

Table 1: Common Fatty Acyl Donors in Xanthophyll Esterification

| Fatty Acid | Chemical Formula | Type | Commonly Found In |

|---|---|---|---|

| Lauric Acid | C12:0 | Saturated | Fruits and Vegetables notulaebotanicae.ro |

| Myristic Acid | C14:0 | Saturated | Fruits and Vegetables notulaebotanicae.ro |

| Palmitic Acid | C16:0 | Saturated | Fruits, Vegetables, Plant Extracts notulaebotanicae.rorsc.org |

| Stearic Acid | C18:0 | Saturated | Fruits and Vegetables notulaebotanicae.ro |

| Oleic Acid | C18:1 | Unsaturated | Fruits, Plant Extracts notulaebotanicae.rorsc.org |

| Linoleic Acid | C18:2 | Unsaturated | Fruits, Tritordeum mdpi.comnotulaebotanicae.ro |

| Linolenic Acid | C18:3 | Unsaturated | Fruits notulaebotanicae.ro |

Putative Enzymatic Machinery Involved in Esterification

While the process of xanthophyll esterification is widely observed, the specific enzymes catalyzing this reaction have only recently begun to be characterized in detail. notulaebotanicae.ro Evidence points to a class of acyltransferases that exhibit activity towards xanthophyll substrates.

A key enzyme identified is a Xanthophyll Acyltransferase (XAT) , which belongs to the GDSL esterase/lipase family of enzymes. nih.govnih.gov This enzyme, first reported in bread wheat, is both necessary and sufficient for the esterification of xanthophylls in the grain. nih.govnih.gov The wheat XAT demonstrates broad substrate specificity, capable of esterifying not only lutein but also zeaxanthin and β-cryptoxanthin using various acyl donors. nih.govnih.gov Research indicates that the enzyme has a preference for triacylglycerides as acyl donors, suggesting it functions primarily through a transesterification mechanism. nih.govnih.gov An orthologue of this enzyme, designated XAT-7Hch, has been identified as a strong candidate for lutein esterification in Hordeum chilense and tritordeum, suggesting a common mechanism across Triticeae species. nih.govcore.ac.uk

In tomato (Solanum lycopersicum), evidence points to the involvement of a different, non-specific acyltransferase. nih.gov The product of the pale yellow petal (pyp)1 gene is implicated in the esterification of diverse xanthophylls. nih.gov In tomato genotypes with a mutant pyp1-1 allele, the formation of xanthophyll esters is abolished, leading to the accumulation of these carotenoids in their free, unesterified form. nih.gov This finding demonstrates the crucial role of the PYP1 gene product in the esterification of various xanthophylls within tomato fruit chromoplasts. nih.gov

Although not fully characterized in all species, analytical data from various fruits suggest that the enzymes involved exhibit selectivity for certain fatty acids and for the specific rings of non-symmetric xanthophylls. notulaebotanicae.ro

Table 2: Identified Enzymes in Xanthophyll Esterification

| Enzyme/Gene | Enzyme Family | Organism | Substrates | Key Findings |

|---|---|---|---|---|

| Xanthophyll Acyltransferase (XAT) | GDSL Esterase/Lipase | Bread Wheat (Triticum aestivum) | Lutein, Zeaxanthin, β-cryptoxanthin nih.govnih.gov | Necessary and sufficient for xanthophyll esterification; prefers triacylglycerides as acyl donors. nih.govnih.gov |

| XAT-7Hch | GDSL Esterase/Lipase | Hordeum chilense, Tritordeum | Lutein nih.govcore.ac.uk | Orthologue of wheat XAT; strong candidate for lutein esterification. nih.gov |

Advanced Analytical Methodologies for Zeaxanthin Diacetate Research

Chromatographic Separation Techniques

Chromatography is fundamental to isolating zeaxanthin esters from complex mixtures, such as plant extracts, which contain a wide array of pigments and lipids. The choice of chromatographic technique is dictated by the specific analytical goal, whether it is resolving different ester forms or separating stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of carotenoid esters. researchgate.net Normal-phase HPLC, in particular, is highly effective for separating the main carotenoid pigments found in cereals and other plant sources, including lutein and zeaxanthin. nih.gov This technique allows for the resolution of zeaxanthin esters from other carotenoids and can distinguish between diesters, monoesters, and the free form of zeaxanthin based on their differing polarities.

The separation is typically achieved using a stationary phase, such as silica, and a non-polar mobile phase. For instance, a method for analyzing carotenoid ester concentrates uses a normal-phase HPLC column to determine the relative profile of the main geometrical isomers after saponification. oup.com The resolution of zeaxanthin from its isomer, lutein, has been optimized using various columns, including C18 columns, with specific isocratic or gradient mobile phase systems to achieve high resolution. researchgate.net The efficiency of these separations allows for the quantification of individual ester components within a sample.

Table 1: Examples of HPLC Systems for Zeaxanthin Ester and Isomer Analysis

| Parameter | Method 1 (Stereoisomer Separation) researchgate.net | Method 2 (Isomer Separation) oup.com | Method 3 (General Carotenoid Separation) nih.gov |

|---|---|---|---|

| Stationary Phase | Daicel Chiralpak IA-3 | Daicel Chiralpak AD-H, 250 x 4.6 mm | Normal-Phase Silica Column |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) | Hexanes and 2-Propanol Gradient | Not specified |

| Flow Rate | 0.5 mL/min | 0.7 mL/min | Not specified |

| Detection | Not specified | 446 nm (for Lutein), 450 nm (for Zeaxanthin) | Not specified |

While standard HPLC can separate zeaxanthin esters, chiral HPLC is essential for resolving its stereoisomers. oup.com The primary stereoisomers of interest are the naturally occurring (3R,3'R)-zeaxanthin and the non-dietary meso-zeaxanthin ((3R,3'S)-beta,beta-Carotene-3,3'-diol). nih.gov These stereoisomers have identical chemical formulas and spectroscopic properties but differ in the spatial arrangement of the hydroxyl groups, requiring a chiral stationary phase for separation. oup.comnih.gov

Research has successfully employed chiral columns, such as the Daicel Chiralpak series, to separate zeaxanthin stereoisomers in various samples, including microalgae extracts and human plasma. researchgate.netcambridge.org For example, a Daicel Chiralpak IA-3 column with a mobile phase of hexane and isopropanol has been used for stereochemical analysis. researchgate.net Similarly, a Daicel AD-H chiral column with a hexanes and 2-propanol gradient has been validated for the simultaneous determination of trans-lutein, (3R,3’R)-trans-zeaxanthin, and (3R,3’S)-trans-zeaxanthin. oup.comoup.com This analytical capability is crucial for studies investigating the metabolic conversion of carotenoids within biological systems. nih.gov

High-Performance Liquid Chromatography (HPLC) for Diester and Monoester Resolution

Mass Spectrometry for Identification and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural characterization of zeaxanthin esters. nih.gov When coupled with liquid chromatography, it provides a powerful analytical platform that combines the separation capabilities of HPLC with the high sensitivity and specificity of mass detection. jst.go.jp

Liquid chromatography-mass spectrometry (LC-MS) is frequently used to unequivocally identify zeaxanthin esters in complex samples like plant extracts. nih.govresearchgate.net Several studies have utilized LC-MS to analyze zeaxanthin esters in sources such as wolfberries (Lycium barbarum) and orange peppers (Capsicum annuum). nih.govacs.org The LC component separates the different esters, which are then introduced into the mass spectrometer for mass analysis. This technique allows for the identification of esters based on their specific molecular masses. nih.govacs.org The combination of retention time data from the LC and mass-to-charge ratio (m/z) data from the MS provides a high degree of confidence in the identification of specific zeaxanthin esters, such as zeaxanthin dipalmitate. acs.org

Atmospheric Pressure Chemical Ionization (APCI) is a favored ionization technique for analyzing carotenoids, including zeaxanthin esters, because it is well-suited for relatively non-polar compounds that are not easily ionized by other methods like electrospray ionization (ESI). jst.go.jpnih.gov LC-(APCI)MS has been established as a key method for the identification and quantification of zeaxanthin esters in various plants. nih.govresearchgate.netacs.org

In positive ion APCI-MS, zeaxanthin and its esters typically form a protonated molecule [M+H]⁺. jst.go.jp Tandem mass spectrometry (MS/MS) experiments on these precursor ions reveal characteristic fragmentation patterns. For example, the protonated molecule of free zeaxanthin shows a characteristic loss of a water molecule. nih.gov The fragmentation of the fatty acid chains in zeaxanthin esters provides structural information about the specific acids esterified to the zeaxanthin backbone. acs.org This detailed structural elucidation is critical for characterizing the exact composition of zeaxanthin esters in natural sources. For instance, the detection limit for zeaxanthin dipalmitate using LC-(APCI)MS was estimated to be 0.4 µg/mL, demonstrating the high sensitivity of the technique. acs.org

Table 2: Mass Spectrometry Parameters and Findings for Zeaxanthin Analysis

| Technique | Ionization Mode | Precursor Ion (Zeaxanthin) | Characteristic Fragment Ion (Zeaxanthin) | Application | Source(s) |

|---|---|---|---|---|---|

| LC-MS | APCI | [M+H]⁺ | Not Specified | Unequivocal identification of zeaxanthin esters in plant extracts. | nih.gov, acs.org, researchgate.net |

| APCI-MS/MS | Positive Ion APCI | [M+H]⁺ | [M+H-H₂O]⁺ (loss of water) | Identification and structural characterization of carotenoids. | jst.go.jp, nih.gov |

| Chiral LC-APCI-MS | APCI | Not Specified | Not Specified | Confirmation of zeaxanthin enantiomers in human plasma. | cambridge.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Zeaxanthin Ester Identification

Spectrophotometric Quantification in Research Extracts

Spectrophotometry offers a straightforward and rapid method for quantifying the total amount of zeaxanthin esters in a solution. researchgate.net This technique is based on the principle that carotenoids strongly absorb light in the visible spectrum due to their long system of conjugated double bonds. nih.gov Zeaxanthin and its esters exhibit a characteristic absorption spectrum with a maximum absorbance (λmax) typically around 445-452 nm. researchgate.netchalcogen.ro

To determine the concentration of zeaxanthin esters in an extract, the sample is dissolved in a suitable organic solvent, such as a hexane-isopropanol mixture or acetone, and the absorbance is measured at the λmax. researchgate.netchalcogen.ro The concentration can then be calculated using the Beer-Lambert law, often employing a calibration curve generated from a known standard or by using a specific extinction coefficient (E1%). chalcogen.ro For example, a stock solution of trans-zeaxanthin can be measured at 452 nm, and its concentration calculated using an E1% of 2540. chalcogen.ro

A combined spectrophotometric-LC method has been developed for a more accurate determination of total lutein and zeaxanthin ester content, especially when geometric isomers are present. oup.comresearchgate.net In this approach, spectrophotometry provides the total ester content, while HPLC is used to determine the relative percentage of different isomers. oup.comresearchgate.net This combined approach avoids the common error of using the specific absorbance of only the all-trans isomer for quantification when significant amounts of cis isomers are also present. oup.com

Methodological Advancements in Zeaxanthin Ester Analysis from Complex Matrices

The analysis of zeaxanthin esters, such as zeaxanthin diacetate, within complex matrices like foods and biological tissues presents a significant analytical challenge. rsc.org This complexity arises from the natural occurrence of xanthophylls as mono- or diesters of various fatty acids, which often coexist with interfering compounds like triacylglycerols and chlorophylls. rsc.orgresearchgate.net Such intricate mixtures necessitate sophisticated analytical approaches to achieve accurate separation, identification, and quantification. While traditional methods often rely on saponification to hydrolyze esters into their free forms for simpler analysis, this process can introduce artifacts, cause isomerization, and lead to the underestimation of certain carotenoids. rsc.org Consequently, modern research focuses on developing advanced methodologies capable of characterizing the native profile of zeaxanthin esters without prior hydrolysis.

Methodological progress has been centered on enhancing both chromatographic separation and detection technologies. High-Performance Liquid Chromatography (HPLC) remains the cornerstone for carotenoid analysis due to its precision and ability to separate individual compounds effectively. researchgate.netresearchgate.net However, the structural similarity among different zeaxanthin esters requires advanced column chemistries and elution techniques. Ultra-High-Performance Liquid Chromatography (UHPLC) has emerged as a powerful tool, offering faster analysis times and superior resolution compared to conventional HPLC. researchgate.netresearchgate.net For exceptionally complex samples, multidimensional liquid chromatography (2D-LC) provides enhanced separation power by using two different columns, which is crucial for resolving co-eluting compounds that would otherwise interfere with quantification. mdpi.comtandfonline.com

Unequivocal identification of zeaxanthin esters is impossible without mass spectrometry (MS). researchgate.netnih.gov The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a particularly powerful technique. It not only provides molecular weight information but also yields structural data through fragmentation patterns, which can help identify the specific fatty acids esterified to the zeaxanthin backbone. researchgate.netuab.edu Ionization sources like Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are commonly used, with ESI being particularly advantageous for oxygenated carotenoids like xanthophyll esters. mdpi.com

Recent studies highlight the application of these advanced methods. For instance, Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry (LC-(APCI)MS) has been successfully used to identify and quantify a variety of zeaxanthin esters in plant sources, including dried wolfberries (Lycium barbarum), Chinese lanterns (Physalis alkekengi), and orange peppers (Capsicum annuum). nih.govresearchgate.net In this approach, esters were quantified based on their distinct molecular masses, using free zeaxanthin as a calibrant. nih.gov Another study developed a highly sensitive HPLC-MS/MS method for analyzing carotenoids in human plasma, achieving a Limit of Quantification (LOQ) for zeaxanthin of 1.406 µg/mL, demonstrating the suitability of such methods for biological samples with low analyte concentrations. nih.gov The analysis of tissues from chickens supplemented with this compound utilized HPLC with a chiral column, which is essential for separating the stereoisomers of zeaxanthin. mdpi.com

The tables below summarize the conditions and performance metrics from various studies, illustrating the advancements in the analysis of zeaxanthin and its esters.

Table 1: Examples of Chromatographic Conditions for Zeaxanthin and Zeaxanthin Ester Analysis This interactive table summarizes various analytical conditions reported in research for the separation of zeaxanthin and its related compounds from different complex matrices.

| Matrix | Analytical Method | Column | Mobile Phase | Detector | Reference |

|---|---|---|---|---|---|

| Chili Peppers & Products | HPLC | C18 (5 µm, 250 mm x 4.6 mm) | Gradient of Methanol/Water/Acetone | Photodiode Array (PDA) | chalcogen.ro |

| Human Eye Sample | LC-MS/MS | Waters X-Terra C18 (100 x 2.1 mm) | Gradient of Acetonitrile/Methanol/Formic Acid and Water/Formic Acid | ESI-MS/MS | uab.edu |

| Various Plants (Wolfberry, Orange Pepper) | LC-MS | Not Specified | Not Specified | APCI-MS | nih.gov |

| Chicken Organs/Tissues | HPLC | Daicel Chiralpak IA-3 (3 µm, 250 x 4.6 mm) | Isocratic: Hexane and Isopropanol (90:10, v/v) | Diode Array (DAD) | mdpi.com |

| Human Plasma | HPLC-MS/MS | YMC C30 (3 µm, 150 × 3.0 mm) | Gradient of Methanol/MTBE/Water with Ammonium Acetate and Ascorbic Acid | MS/MS | nih.gov |

Table 2: Performance of Advanced Analytical Methods for Zeaxanthin Determination This interactive table presents the Limits of Detection (LOD) and Limits of Quantification (LOQ) for zeaxanthin achieved by different advanced analytical methods, highlighting their sensitivity.

| Analytical Method | Matrix | LOD | LOQ | Reference |

|---|---|---|---|---|

| HPLC-PDA | Chili Peppers | 0.020 - 0.063 mg/L | 0.067 - 0.209 mg/L | researchgate.net |

| HPLC-MS/MS | Human Plasma | 0.422 µg/mL | 1.406 µg/mL | nih.gov |

| HPLC-DAD-APCI/MS | Kumquat | 0.08 ppm | 0.3 ppm | mdpi.com |

These methodological advancements, combining high-resolution chromatography with sensitive and specific mass spectrometric detection, are crucial for accurately determining the content and profile of this compound and other esters in food, nutritional supplements, and biological systems.

Research on Zeaxanthin and Its Esters in Photobiological Processes Primarily Plant-focused

Roles in Photosynthetic Photoprotection Mechanisms

Under conditions of excess light, plants must safely dissipate the surplus energy to prevent photo-oxidative damage. Zeaxanthin and its esters are central to these photoprotective mechanisms.

Non-Photochemical Quenching (NPQ) and Thermal Energy Dissipation

Non-photochemical quenching (NPQ) is a primary mechanism for the dissipation of excess absorbed light energy as heat. This process is crucial for preventing the over-reduction of the photosynthetic electron transport chain and the subsequent generation of reactive oxygen species. The xanthophyll cycle, which produces zeaxanthin from violaxanthin under high light stress, is a key regulator of NPQ. vdoc.pub

Modulation of Chlorophyll Triplet Yield by Zeaxanthin

In periods of high light intensity, the likelihood of forming the chlorophyll triplet state (³Chl) increases. vdoc.pub This excited state of chlorophyll is highly reactive and can lead to the production of damaging singlet oxygen. Carotenoids, including zeaxanthin, are positioned in close proximity to chlorophyll molecules within the light-harvesting complexes and can effectively quench ³Chl, preventing the formation of singlet oxygen. vdoc.pubacs.org This quenching occurs through a triplet-triplet energy transfer from ³Chl* to the carotenoid, a process that is vital for photoprotection. rsc.org

Interactions with Light-Harvesting Antenna Complexes (LHCII)

The light-harvesting complex II (LHCII) is the major antenna complex in plants, responsible for absorbing light energy and transferring it to the reaction centers. The binding of specific xanthophylls to LHCII is crucial for both light harvesting and photoprotection. Research on the in vitro reconstitution of LHCIIb has revealed specific structural requirements for xanthophyll binding. researchgate.net

A key finding is the necessity of a hydroxyl group at the C-3 position of the β-ionone ring for the stable incorporation of xanthophylls into the LHCIIb complex. researchgate.net Furthermore, studies have shown that cis-isomers of zeaxanthin are not bound by the complex. researchgate.net Since zeaxanthin diacetate has its hydroxyl groups at the C-3 and C-3' positions esterified with acetate, it lacks the free hydroxyl groups required for this specific binding interaction. This suggests that this compound may not be a primary constituent of the pigment-protein complexes in the same manner as free zeaxanthin. Its role may be more associated with the lipid phase of the thylakoid membrane or in a different pool of carotenoids that are not tightly bound to the LHCII proteins.

Contributions to Thylakoid Membrane Stability

The thylakoid membrane is the site of the light-dependent reactions of photosynthesis and its structural integrity is paramount for proper function. Carotenoids, including zeaxanthin and its esters, contribute to the stability and protection of this vital membrane system.

Zeaxanthin-Induced Membrane Rigidity and Structural Protection

Carotenoids are known to modulate the physical properties of lipid membranes. Their rigid, linear structure allows them to insert into the lipid bilayer and influence its fluidity, thickness, and permeability. The presence of carotenoids can lead to a more ordered and rigid membrane, which can enhance its stability and provide protection against various stresses. vdoc.pub

| Compound | Water Content to Induce Aggregation | Absorption Maxima in Aggregated State (80% Water) |

|---|---|---|

| Zeaxanthin Acetate | 40% | 444-448 nm |

| Zeaxanthin Decanoate | 40% | 444-448 nm |

| This compound | 40% | 444-448 nm |

| Zeaxanthin Palmitate | 20% | 444-448 nm |

| Zeaxanthin Didecanoate | 20% | 444-448 nm |

| Zeaxanthin Dipalmitate | 20% | 444-448 nm |

Protection Against Lipid Peroxidation in Chloroplasts

The high concentration of polyunsaturated fatty acids in thylakoid membranes makes them particularly susceptible to lipid peroxidation, a destructive process initiated by reactive oxygen species. Carotenoids are potent antioxidants that can quench singlet oxygen and scavenge peroxyl radicals, thereby inhibiting the chain reaction of lipid peroxidation. vdoc.pub This protective function is crucial for maintaining the integrity and function of chloroplasts under high light conditions.

While many studies have focused on the antioxidant properties of β-carotene and other common carotenoids, xanthophylls like zeaxanthin also play a significant role in protecting membranes from oxidative damage. researchgate.netresearchgate.net The antioxidant capacity of carotenoids is primarily associated with their long conjugated polyene chain, which is unchanged by esterification. Therefore, this compound is also expected to possess antioxidant activity. Its increased lipophilicity might enhance its partitioning into the lipid phase of the membrane, potentially making it an effective protector against lipid peroxidation within the thylakoid bilayer.

Xanthophyll Cycle Dynamics in Response to Environmental Stress

The xanthophyll cycle is a critical photoprotective mechanism in plants, allowing for the dissipation of excess light energy as heat. This process involves the enzymatic conversion of violaxanthin to zeaxanthin via antheraxanthin during periods of high light stress. Under low light, this process is reversed. The dynamics of this cycle are heavily influenced by environmental stressors, which modulate the activity of key enzymes and the synthesis of precursor molecules.

Zeaxanthin Epoxidase (ZEP) Activity and Regulation

Zeaxanthin epoxidase (ZEP) is a key enzyme that catalyzes the conversion of zeaxanthin back to violaxanthin, a crucial step in both the xanthophyll cycle and the biosynthesis of abscisic acid (ABA). oup.commdpi.com This dual role necessitates differential regulation of ZEP activity to meet the plant's needs under varying environmental stresses, particularly high light and drought. oup.com

Under high light stress, ZEP activity is progressively down-regulated. nih.gov This down-regulation is crucial for maintaining high levels of zeaxanthin, which is essential for photoprotection. oup.com Research has shown that ZEP protein degrades in parallel with the D1 protein of photosystem II (PSII) during photoinhibition. nih.gov This coordinated degradation prevents the reconversion of zeaxanthin while PSII is being repaired, highlighting a close relationship between ZEP regulation and the PSII repair cycle. nih.gov The inactivation of ZEP under prolonged high light stress ensures that a protective pool of zeaxanthin is maintained. oup.com Studies suggest that hydrogen peroxide (H₂O₂) accumulation, a reactive oxygen species, may be responsible for this light-induced inactivation of ZEP. oup.com

In contrast to light stress, drought stress can lead to an increase in ZEP levels in roots, while causing its degradation in leaves. oup.com Despite these opposing effects on the enzyme's presence, ABA levels, for which zeaxanthin is a precursor, have been observed to increase in both tissues during drought. oup.com This tissue-specific regulation reflects the diverse functions of ZEP in different parts of the plant. oup.comscience.gov For instance, in alfalfa, the MsZEP gene was found to be downregulated in shoots but showed different expression trends in roots under various abiotic stresses, including drought. science.gov

Furthermore, m-type thioredoxins (TRX-m) have been identified as regulators of ZEP activity. science.gov These thioredoxins are necessary to maintain the redox-dependent stabilization of ZEP, and their deficiency leads to reduced ZEP activity and an accumulation of zeaxanthin. science.gov

Table 1: Regulation of ZEP Activity by Environmental Stress

| Stress Factor | Tissue | Effect on ZEP Protein/Activity | Consequence |

|---|---|---|---|

| High Light | Leaves | Down-regulation and degradation nih.govoup.com | Accumulation of photoprotective zeaxanthin oup.com |

| Drought | Leaves | Degradation oup.com | - |

| Drought | Roots | Increased levels oup.com | Supports ABA biosynthesis oup.com |

Drought-Induced Zeaxanthin Synthesis from Beta-Carotene

During drought stress, plants enhance the synthesis of zeaxanthin from its precursor, β-carotene, as a protective measure. This conversion is catalyzed by the enzyme β-carotene hydroxylase (BCH). nih.govresearchgate.net Overexpression of the BCH gene in transgenic tobacco plants led to a two- to four-fold increase in the pool of xanthophyll cycle pigments. researchgate.net Under high light conditions, these transgenic plants converted more β-carotene into zeaxanthin compared to control plants. researchgate.net

This enhanced capacity for zeaxanthin accumulation has been directly linked to increased drought tolerance. nih.govresearchgate.net The accumulation of zeaxanthin improves the total antioxidant capacity within the lipid phase of the cell, leading to reduced leaf necrosis, decreased lipid peroxidation, and a better-maintained photosynthesis rate under drought conditions. researchgate.net In rice, a mutant (dsm2) with a defect in a BCH gene showed reduced amounts of zeaxanthin and ABA, and was more sensitive to drought stress. nih.gov This highlights the critical role of the DSM2 gene, and by extension zeaxanthin synthesis, in dehydration tolerance. nih.gov

The synthesis of zeaxanthin is a key step not only for the xanthophyll cycle but also for the production of abscisic acid (ABA), a crucial hormone in drought stress response. nih.gov However, under drought, the increased conversion of β-carotene to xanthophylls like zeaxanthin appears to be a primary mechanism for enhancing oxidative stress resistance. nih.govresearchgate.net For example, a rice mutant with impaired BCH function exhibited significant reductions in both the xanthophyll cycle pool and endogenous ABA levels under drought. nih.gov

Table 2: Impact of Enhanced Zeaxanthin Synthesis on Drought Tolerance

| Plant | Genetic Modification | Key Finding | Reference |

|---|---|---|---|

| Tobacco | Overexpression of Arabidopsis chyB (BCH) gene | Increased zeaxanthin, enhanced total antioxidant capacity, greater drought tolerance. | researchgate.net |

| Rice | dsm2 mutant (defective BCH) | Reduced zeaxanthin and ABA, increased drought sensitivity. | nih.gov |

Zeaxanthin as an Antioxidant in Plant and Model Systems

Zeaxanthin is a potent antioxidant, playing a crucial role in protecting plant cells from oxidative damage caused by excess light energy. Its antioxidant properties are primarily manifested through its ability to scavenge singlet oxygen and attenuate the broader spectrum of reactive oxygen species (ROS) within the chloroplasts.

Singlet Oxygen Scavenging

Singlet oxygen (¹O₂) is a highly reactive and damaging form of oxygen produced in chloroplasts when light energy absorbed by chlorophyll is not properly utilized in photosynthesis. Carotenoids, including zeaxanthin, are considered the first line of defense against ¹O₂ toxicity. researchgate.netnih.gov Zeaxanthin can quench ¹O₂ through both physical and chemical mechanisms. researchgate.netnih.gov

Physical quenching involves the transfer of energy from ¹O₂ to the carotenoid molecule, which then dissipates this energy harmlessly as heat. nih.gov However, research has shown that leaf carotenoids also engage in chemical quenching, a process where they are oxidized by ¹O₂. researchgate.netnih.gov In vitro studies on the oxidation of β-carotene, lutein, and zeaxanthin by ¹O₂ have identified various reaction products, including aldehydes and endoperoxides. researchgate.netjst.go.jp Specifically, β-carotene endoperoxides were identified as major products from the reaction with singlet oxygen. jst.go.jp

While the in vivo antioxidant capacity of zeaxanthin is recognized as being higher than that of other xanthophylls, the precise mechanisms for this superiority are still under investigation. nih.gov It has been proposed that the binding of zeaxanthin to specific light-harvesting complex (Lhc) proteins significantly enhances its photoprotective effect, beyond its ROS scavenging activity in the lipid phase of the thylakoid membrane. nih.gov This protein-bound pool of zeaxanthin plays a major role in modulating the yield of potentially dangerous chlorophyll triplet states, thereby preventing the formation of singlet oxygen in the first place. nih.gov

Attenuation of Reactive Oxygen Species (ROS) in Chloroplasts

Chloroplasts are major sites of reactive oxygen species (ROS) production in plant cells, especially under conditions of high light stress. oup.comfrontiersin.org Zeaxanthin, which accumulates in the thylakoid membranes of chloroplasts during light exposure, plays a vital role in mitigating the damaging effects of these ROS. oup.com

The synthesis and accumulation of zeaxanthin are tightly regulated in response to environmental cues that lead to ROS production. mdpi.com For example, pathogens can manipulate chloroplast functions, affecting ROS generation and the xanthophyll cycle. frontiersin.org The fungus Sclerotinia acidifies host tissues, which enhances the conversion of violaxanthin to zeaxanthin, thereby attenuating ROS generation. frontiersin.org This demonstrates the integral role of zeaxanthin in modulating the redox status of the chloroplast and protecting the photosynthetic apparatus from a wide range of stressors that induce ROS production. frontiersin.org

Degradation Pathways and Stability Research of Zeaxanthin Esters in Research Models

Photochemical Degradation Mechanisms

Exposure to light can initiate significant changes in the molecular structure and integrity of zeaxanthin and its esters. These changes primarily involve isomerization and photodegradation, which have been explored in various model systems.

Light-Induced Isomerization (cis/trans) of Zeaxanthin and its Esters

Like other carotenoids, zeaxanthin predominantly exists in the thermodynamically stable all-trans configuration. mdpi.comfao.org However, exposure to light can induce the conversion of the all-trans isomers to various cis isomers. mdpi.com Studies on all-trans-zeaxanthin in organic solvents have shown that illumination leads to the formation of several cis-isomers, including 9-cis, 13-cis, and 15-cis forms. tandfonline.comtandfonline.comresearchgate.net Among these, the 13-cis conformation has been identified as a major product of this isomerization process. tandfonline.comresearchgate.net

The efficiency of this light-induced isomerization is dependent on the wavelength of the light. Research has demonstrated that the quantum efficiency of all-trans-zeaxanthin isomerization varies considerably with different wavelengths, suggesting the involvement of the carotenoid's triplet state in the process. researchgate.net While much of the detailed research has focused on the parent compound, zeaxanthin, the principles of light-induced isomerization are fundamental to its esterified forms like zeaxanthin diacetate as well. It has been noted that esterification can influence the degradation mechanisms; for instance, astaxanthin palmitate, a more stable ester, primarily converts to the 13-cis isomer upon UV irradiation, whereas free astaxanthin yields the 9-cis isomer as the major degradation product. acs.org

Photodegradation Kinetics in Model Systems

The degradation of zeaxanthin and its esters under illumination follows specific kinetic models. Studies investigating the degradation of all-trans-zeaxanthin in a model system during illumination found that the process fits a first-order kinetic model. tandfonline.comtandfonline.com The rate of degradation can be influenced by the presence of catalysts. For instance, the degradation rate of all-trans-zeaxanthin during iodine-catalyzed photoisomerization was found to be faster than that of non-iodine-catalyzed photoisomerization. tandfonline.comtandfonline.com

In liposomal models, the photodegradation rates of various carotenoids have been compared. When embedded in liposomes and irradiated with UVA light, the degradation rates of β-carotene, β-cryptoxanthin, and zeaxanthin were not significantly different. nih.gov However, the degradation of β-cryptoxanthin esters, including the palmitate and acetate forms, was faster than that of the free form. nih.gov This suggests that esterification does not always confer increased photostability. In a study involving lutein/zeaxanthin diacetate, a decline in its characteristic absorbance peaks at 460 nm and 505 nm was observed upon irradiation, indicating photodegradation. plos.orgresearchgate.netnih.gov

Oxidative Degradation Processes

Oxidative stress is a significant factor contributing to the degradation of carotenoids. The highly conjugated double bond system that gives zeaxanthin its characteristic properties also makes it susceptible to attack by oxidizing agents.

Impact of Oxidative Stressors on Ester Integrity

Zeaxanthin and its esters are susceptible to degradation when exposed to oxidative stressors. nih.govresearchgate.net In the presence of reactive oxygen species (ROS), such as those generated during the biodegradation of heterocycles by bacteria, the production of zeaxanthin has been observed to increase, suggesting a protective role against oxidative stress. plos.org

Studies have shown that lutein and zeaxanthin can protect human lens epithelial cells from oxidative damage induced by hydrogen peroxide (H₂O₂), significantly reducing the levels of protein carbonyl, malondialdehyde (MDA), and DNA damage. mdpi.com The antioxidant capacity of zeaxanthin is also evident in its ability to protect photoreceptor cells from apoptosis induced by oxidative stress. arvojournals.org While these studies primarily focus on the unesterified form, the fundamental susceptibility of the polyene chain to oxidation is inherent to its esters as well. nhri.org.tw Research on lutein diesters has shown that certain derivatives exhibit excellent resistance to oxidation by H₂O₂, while others show poor stability. acs.org This highlights that the nature of the esterifying group can significantly influence the oxidative stability of the xanthophyll.

Thermal Stability Investigations

Investigations into the thermal stability of xanthophylls have shown that esterification can have a variable effect. In some cases, esterified forms of lutein, β-cryptoxanthin, and zeaxanthin from blood oranges demonstrated greater resistance to thermal degradation than their free forms. acs.orgresearchgate.net Conversely, the opposite was observed for epoxy xanthophylls. acs.orgresearchgate.net The thermal degradation of zeaxanthin in tree tomato juice was found to be significant, with its concentration decreasing as temperature and processing time increased. oup.com

Kinetic studies have revealed that the thermal degradation of major blood orange xanthophylls, including zeaxanthin, followed a second-order model. researchgate.net The activation energy for the thermal degradation of zeaxanthin was found to be the highest among the studied carotenoids, indicating a greater sensitivity to temperature changes. researchgate.net During thermal processing, such as the canning of sweet corn, not only does the total zeaxanthin content decrease, but the proportion of cis-isomers also increases. fao.org Studies on saffron have also utilized thermal degradation of zeaxanthin and crocetin esters to understand the generation of volatile compounds. nih.gov The stability of zeaxanthin is also temperature-dependent in storage, with studies indicating that a temperature of 0°C is a determining parameter for its stability in ethanol extracts. chalcogen.ro

Influence of Aggregation States on Molecular Stability

The physical state of zeaxanthin and its esters, particularly their aggregation, can influence their stability. In aqueous systems, zeaxanthin can form different types of aggregates, such as J-aggregates (head-to-tail) and H-aggregates (card-pack). mdpi.com

The stability of these aggregates has been studied under various conditions. Research on zeaxanthin formulations showed that at -80°C, an H-aggregated formulation retained 95% of its zeaxanthin content after 122 days, while a J-aggregated zeaxanthin dipalmitate formulation showed 89% retention over the same period. cambridge.org This suggests that the aggregation state can impact the long-term stability of the compound. The interaction of zeaxanthin aggregates with other molecules, such as fatty acids and their esters, can either destabilize or reinforce the aggregate structure, which in turn can affect the stability of the carotenoid. researchgate.net

Emerging Research Themes and Methodological Frontiers

Unraveling Stereochemical Specificity in Molecular Interactions

The biological significance and molecular interactions of zeaxanthin are intrinsically linked to its stereochemistry. Zeaxanthin can exist in different stereoisomeric forms, namely (3R,3'R)-zeaxanthin, (3S,3'S)-zeaxanthin, and the meso form, (3R,3'S)-zeaxanthin. dokumen.pubcsic.es While dietary zeaxanthin is primarily the (3R,3'R) isomer, the meso-zeaxanthin form is found in the human eye, where it is believed to be formed from the metabolic conversion of lutein. fda.govnih.govgoogle.com

The esterification of these stereoisomers to form diacetates introduces another layer of complexity and specificity to their interactions. The orientation and presence of the acetate groups can alter the molecule's polarity and how it anchors within lipid environments like cell membranes. dokumen.pubnih.gov This stereochemical specificity is crucial for recognition by binding proteins. For instance, research on the parent compound has shown that glutathione S-transferase P1 (GSTP1) exhibits a high affinity for macular zeaxanthins, with slight differences in binding affinity between the (3R, 3'R) and meso-stereoisomers, highlighting the principle of chiral recognition. nih.govprofjohnnolan.com It is hypothesized that the diacetate forms would exhibit similarly specific, yet distinct, binding profiles.

The separation and identification of these closely related stereoisomers, including their acylated forms, have been advanced by techniques like chiral High-Performance Liquid Chromatography (HPLC). nih.govgoogle.comd-nb.info This allows researchers to study the distinct biological fates and interactions of each stereoisomer of zeaxanthin diacetate.

Table 1: Stereoisomers of Zeaxanthin and Their Relevance

| Stereoisomer | Chemical Name | Common Origin | Key Biological Presence |

| (3R,3'R)-zeaxanthin | (3R,3'R)-β,β-carotene-3,3'-diol | Dietary | Plasma, Liver, Ocular Tissue fda.govnih.gov |

| (3R,3'S)-zeaxanthin | (3R,3'S)-β,β-carotene-3,3'-diol | Metabolic Conversion | Ocular Tissue (Macula) fda.govgoogle.com |

| (3S,3'S)-zeaxanthin | (3S,3'S)-β,β-carotene-3,3'-diol | Trace Amounts | Not a significant dietary or metabolic form nih.gov |

Advanced Spectroscopic Probes for In Situ Molecular Dynamics Research

Understanding the dynamic behavior of this compound within its native environment, such as a lipid bilayer, requires advanced spectroscopic techniques capable of probing molecular structure and behavior in real-time.

Resonance Raman (RR) Spectroscopy is a powerful tool for studying carotenoids. It provides detailed information on the vibrational properties of the molecule, which are sensitive to its conformation and aggregation state. nih.govacs.org For instance, RR has been used to characterize different aggregate species of zeaxanthin, revealing how intermolecular interactions affect the polyene chain. nih.govresearchgate.net These techniques can be applied to this compound to understand how esterification influences its aggregation and interaction with its surroundings.

Transient Absorption (TA) Spectroscopy , often on femtosecond or picosecond timescales, is employed to investigate the photophysics of zeaxanthin and its esters. nih.govacs.org This method tracks the formation and decay of excited states, providing insight into processes like singlet fission, where one absorbed photon generates two triplet states. researchgate.net The efficiency of such processes is highly dependent on molecular arrangement and aggregation, which are influenced by the acetate groups in this compound. nih.govacs.orgresearchgate.net

Circular Dichroism (CD) Spectroscopy is particularly sensitive to the chiral nature of molecules and their supramolecular structures. researchgate.netresearchgate.net While monomeric xanthophyll esters in organic solvents show weak CD signals, their aggregation can induce pronounced CD spectra. researchgate.net This makes CD an excellent probe for studying the aggregation mechanisms of this compound stereoisomers and how they form larger, ordered structures in different environments. researchgate.net

Table 2: Spectroscopic Techniques for this compound Research

| Technique | Information Provided | Application to this compound |

| Resonance Raman (RR) Spectroscopy | Vibrational modes, molecular conformation, aggregation state. nih.govacs.org | Characterizing conformational changes and intermolecular interactions in different environments (e.g., membranes, aggregates). researchgate.net |

| Transient Absorption (TA) Spectroscopy | Excited-state dynamics, photophysical pathways (e.g., singlet fission). acs.orgescholarship.org | Investigating how esterification affects energy dissipation pathways and triplet state formation. researchgate.net |

| Circular Dichroism (CD) Spectroscopy | Chiral structure, supramolecular organization, aggregation. researchgate.netresearchgate.net | Probing the stereospecific aggregation of diacetate isomers and the structure of the resulting aggregates. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of esters and their stereoisomers. uab.edunih.gov | Quantifying different this compound isomers in complex biological samples. nih.govresearchgate.net |

Computational Modeling of Zeaxanthin Ester Interactions within Biological Architectures

Computational methods provide a powerful lens for visualizing and understanding the interactions of this compound at an atomic level, complementing experimental findings.

Molecular Dynamics (MD) Simulations are used to model the behavior of zeaxanthin and its esters within complex biological structures like cell membranes. researchgate.netrsc.org These simulations can reveal the preferential orientation, position, and dynamic behavior of the molecule within a lipid bilayer. frontiersin.orgresearchgate.net For the parent molecule zeaxanthin, MD studies have shown that it typically adopts a transmembrane orientation, anchored by its polar hydroxyl groups. researchgate.netfrontiersin.org The esterification to diacetate would significantly alter these anchoring interactions, likely leading to a different positioning and dynamic profile within the membrane, which can be explored through MD simulations. Such simulations can also elucidate how this compound affects membrane properties like thickness, rigidity, and lateral packing. rsc.org

Quantum Chemical (QC) Calculations , such as Density Functional Theory (DFT), are used to explore the electronic properties and vibrational modes of carotenoids. researchgate.netmdpi.comfu-berlin.de These calculations can predict spectroscopic properties, helping to interpret experimental data from Raman and absorption spectroscopy. researchgate.net For this compound, QC methods can be used to understand how the acetate groups modify the electronic structure of the polyene chain and influence its excited-state energies and potential for processes like singlet fission. mdpi.com Combining MD and QC methods allows for the simulation of spectroscopic signals, like CD spectra, from modeled aggregate structures, providing a direct link between structure and spectral output. researchgate.net

These computational approaches are essential for building a predictive understanding of how the subtle chemical modification of esterification directs the molecular interactions of this compound in complex biological architectures.

Q & A

Q. What analytical methods are recommended for quantifying zeaxanthin diacetate purity in synthetic or biological samples?

High-performance liquid chromatography (HPLC) coupled with UV-Vis detection or mass spectrometry is the gold standard for quantifying this compound. For biological matrices, reverse-phase C18 columns with gradient elution (e.g., acetonitrile/methanol mobile phases) effectively separate esterified carotenoids from free forms. Internal standards like β-apo-8'-carotenal can improve accuracy .

Q. Which in vitro assays are suitable for assessing the biological activity of this compound in cellular models?

Cell viability assays such as MTT and CCK-8 are widely used to evaluate cytotoxicity and proliferative effects. For oxidative stress studies, fluorescent probes like DCFH-DA can measure reactive oxygen species (ROS) inhibition. Western blotting for apoptosis markers (e.g., Bcl2, Bax) is recommended to assess mechanistic pathways .

Q. How can researchers synthesize this compound with high yield and reproducibility?

Esterification of free zeaxanthin using acetic anhydride in anhydrous pyridine under nitrogen is a common method. Reaction conditions (e.g., 24-hour incubation at room temperature) and purification via silica gel chromatography ensure high yield (>90%). Structural validation requires NMR (¹H/¹³C) and FTIR to confirm acetyl group incorporation .

Advanced Research Questions

Q. What experimental designs optimize this compound production in microbial or algal systems?

Orthogonal experimental designs (e.g., L18 array) can identify critical factors like carbon-to-nitrogen ratio, pH, and aeration. For Flavobacterium spp., optimal conditions include a C:N ratio of 2.0, pH 7.2, and 3 vvm airflow, achieving yields up to 3.16 g/L in bioreactors—10× higher than shake-flask cultures .

Q. Why does this compound exhibit higher bioavailability than its free form in clinical studies?

Micromicellar formulations enhance solubilization and intestinal absorption. Acetylation reduces hydrophobicity, improving micelle integration. RCTs show serum levels of this compound are 1.5–2× higher than free zeaxanthin. Structural differences (beta-ring orientation in zeaxanthin vs. epsilon-ring in lutein) further favor its micellar stability .

Q. How should researchers address contradictions in epidemiological data on this compound’s role in age-related macular degeneration (AMD)?

Meta-analyses reveal no significant association between zeaxanthin intake and early AMD (RR: 0.96) but a 26% reduction in late AMD risk (RR: 0.74). Confounding factors (e.g., dietary sources, genetic variability) necessitate stratified cohort studies. Dose-response trials using standardized diacetate formulations are critical to resolve discrepancies .

Q. What methodologies reconcile differences in this compound’s efficacy between in vitro and in vivo models?

In vitro models (e.g., H9C2 cardiomyocytes) may lack metabolic enzymes to hydrolyze diacetate esters. Use of co-culture systems with intestinal Caco-2 cells or in situ perfusion models improves translational relevance. Pharmacokinetic studies measuring plasma hydrolysis rates (e.g., LC-MS/MS) are essential to validate mechanisms .

Methodological Considerations

Q. How can researchers statistically analyze dose-dependent effects of this compound in preclinical studies?

One-way ANOVA with post-hoc Tukey tests is recommended for multi-dose comparisons. For longitudinal data (e.g., serum carotenoid levels), mixed-effects models account for inter-individual variability. Power analysis (α=0.05, β=0.2) ensures adequate sample sizes, with ≥6 replicates per group to detect 20% differences .

Q. What protocols mitigate photodegradation of this compound during experimental workflows?

Store samples in amber vials under argon at −80°C. Conduct extraction and analysis under dim red light. Add antioxidants (e.g., BHT) to solvents, and validate stability via accelerated degradation studies (e.g., 40°C/75% RH for 14 days) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.